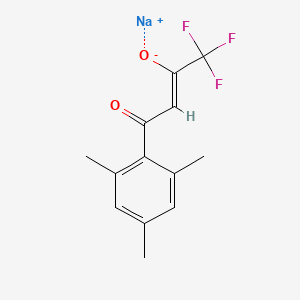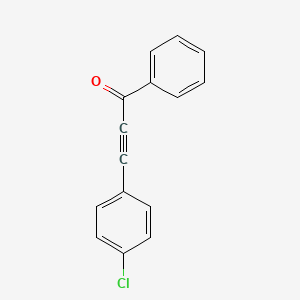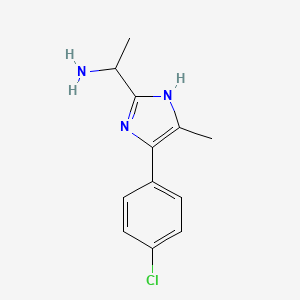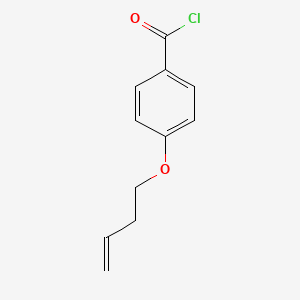
sodium (2Z)-1,1,1-trifluoro-4-oxo-4-(2,4,6-trimethylphenyl)but-2-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group and a mesityl group attached to a butenolate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate typically involves the reaction of mesityl-substituted ketones with trifluoromethylating agents under basic conditions. One common method includes the use of sodium hydride as a base to deprotonate the ketone, followed by the addition of a trifluoromethylating agent such as trifluoromethyl iodide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of advanced materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism by which Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The mesityl group provides steric bulk, influencing the compound’s binding affinity and specificity for its targets. These interactions can modulate biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium (Z)-1,1,1-trifluoro-4-phenyl-4-oxobut-2-en-2-olate: Similar structure but with a phenyl group instead of a mesityl group.
Sodium (Z)-1,1,1-trifluoro-4-tolyl-4-oxobut-2-en-2-olate: Contains a tolyl group, offering different steric and electronic properties.
Uniqueness
Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate is unique due to the presence of the mesityl group, which provides increased steric hindrance and potentially alters the compound’s reactivity and interaction with other molecules compared to its analogs.
This detailed overview highlights the significance of Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate in various scientific and industrial contexts
Propriétés
Numéro CAS |
1007036-53-4 |
|---|---|
Formule moléculaire |
C13H12F3NaO2 |
Poids moléculaire |
280.22 g/mol |
Nom IUPAC |
sodium;(Z)-1,1,1-trifluoro-4-oxo-4-(2,4,6-trimethylphenyl)but-2-en-2-olate |
InChI |
InChI=1S/C13H13F3O2.Na/c1-7-4-8(2)12(9(3)5-7)10(17)6-11(18)13(14,15)16;/h4-6,18H,1-3H3;/q;+1/p-1/b11-6-; |
Clé InChI |
WOVHJPWHTTVISL-AVHZNCSWSA-M |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)C(=O)/C=C(/C(F)(F)F)\[O-])C.[Na+] |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)C=C(C(F)(F)F)[O-])C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methoxy-4-[[4-(trifluoromethyl)phenyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12831224.png)
![N-[5-Chloro-6-Methyl-2-(4-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12831228.png)


![({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride](/img/structure/B12831253.png)


![1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one](/img/structure/B12831275.png)



